molecular formula C12H14N2O3 B2602310 N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1211328-96-9

N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2602310
CAS No.: 1211328-96-9
M. Wt: 234.255
InChI Key: VDPUCWFDTFNHMU-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that features both furan and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propan-2-yl group: This step often involves alkylation reactions using reagents such as alkyl halides.

    Formation of the oxazole ring: This can be done through cyclization reactions involving nitriles and aldehydes under acidic conditions.

    Coupling of the furan and oxazole rings: This step typically involves amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: Both the furan and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of oxazolines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

    Structural Uniqueness: The combination of furan and oxazole rings in a single molecule provides unique chemical properties and reactivity.

    Functional Uniqueness: Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(6-10-4-3-5-16-10)13-12(15)11-7-9(2)17-14-11/h3-5,7-8H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPUCWFDTFNHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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